2,3-dihydro-1H-pyrrolo[3,4-b]quinoline
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Overview
Description
2,3-Dihydro-1H-pyrrolo[3,4-b]quinoline is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrrole and quinoline moieties, making it a versatile scaffold for the development of new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline can be achieved through several methods. One common approach involves the Friedländer condensation, which is an acid-catalyzed reaction that typically occurs in the absence of a solvent . Another method includes the post-Ugi modification strategy, which allows for the synthesis of functionalized derivatives in one to two steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of efficient and regioselective synthesis methods, such as the Friedländer condensation, could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-pyrrolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated analogues.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline and its derivatives often involves interaction with specific molecular targets. For instance, certain derivatives have been shown to bind to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), serving as type III inhibitors . This interaction can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure but includes an additional carbonyl group.
Isoindolin-1-one derivatives: These compounds feature a benzene moiety replaced by a quinoline ring, offering different pharmacological properties.
Uniqueness: 2,3-Dihydro-1H-pyrrolo[3,4-b]quinoline stands out due to its fused ring system, which provides a unique scaffold for chemical modifications. This structural feature allows for the development of derivatives with diverse and potent biological activities, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C11H10N2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-b]quinoline |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-8(3-1)5-9-6-12-7-11(9)13-10/h1-5,12H,6-7H2 |
InChI Key |
XEHCCKCEOPMQRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2CN1 |
Origin of Product |
United States |
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